![molecular formula C20H13NO5S B2568028 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 896849-06-2](/img/structure/B2568028.png)
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate
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Description
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate, also known as PDPB, is a compound that has been widely studied for its potential applications in scientific research. PDPB is a derivative of benzofuran, which is a heterocyclic compound that is commonly found in natural products and synthetic compounds. The unique structure of PDPB has led to its investigation as a potential tool for studying various biological processes.
Scientific Research Applications
- Researchers have synthesized two highly porous metal-organic framework isomers, Zn2(TCPP)(DPB) , using different solvents and acid species. Here, TCPP stands for 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, and DPB represents 1,4-di(pyridin-4-yl)benzene .
- These MOFs exhibit permanent porosity with high BET areas and narrow pore size distributions. They are particularly promising for adsorption and separation of CO2 and light hydrocarbons (such as C1, C2, and C3) at low pressure. Favorable selectivity has been demonstrated for C3H8/C3H6 over CH4 .
- These derivatives were evaluated against a panel of protein kinases, emphasizing the importance of the planar structure for maintaining inhibitory potency .
- Classical molecular simulation methods have been employed to study the arrangement of intercalated molecules, including N-(pyridin-4-yl)pyridin-4-amine and its derivatives, within a layered structure of zirconium 4-sulfophenylphosphonate .
- The aminopyrimidine and pyridine moieties, along with substituents at the 10-position, are critical for interactions with targeted protein kinases .
- These structures have been used for a wide range of biological targets, indicating their versatility .
Metal-Organic Frameworks (MOFs) for Gas Separation and Adsorption
Design of Protein Kinase Inhibitors
Molecular Simulation Studies
Biological Targets and Heteroaromatic Compounds
Synthesis of Pyrazolo[3,4-b]pyridines
Characterization and Spectroscopic Studies
properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5S/c22-20-17-7-6-15(26-27(23,24)16-4-2-1-3-5-16)13-18(17)25-19(20)12-14-8-10-21-11-9-14/h1-13H/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGAPLNFTVAYMR-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate |
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